molecular formula C16H26BClN2O2 B1402358 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride CAS No. 1415794-62-5

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride

Cat. No. B1402358
M. Wt: 324.7 g/mol
InChI Key: DRSKWJMDHYDGAI-UHFFFAOYSA-N
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Description

“1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride” is a chemical compound. It is often used in the preparation of pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a piperazine ring attached to a phenyl group, which is further attached to a tetramethyl dioxaborolane group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .

, a molecular weight of 127.98 , and a density of 0.882 g/mL at 25 °C . It is insoluble in water .

Scientific Research Applications

Synthesis and Molecular Interactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride has been utilized in the synthesis of various compounds, showing diverse biological activities. Spencer et al. (2002) synthesized derivatives of this compound and evaluated their inhibitory activity against serine proteases like thrombin. They observed weak N–B coordination and no S–B coordination in these compounds (Spencer et al., 2002).

Pharmacological Evaluation

Various derivatives of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride have been synthesized and evaluated for their pharmacological activities. Kumar et al. (2017) investigated novel derivatives of this compound for antidepressant and antianxiety activities, finding some derivatives like 3a and 3k to show significant effects (Kumar et al., 2017).

Anticancer Potential

The compound has also been explored for its potential in cancer treatment. Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing piperazine amide moiety and investigated their anticancer activities against breast cancer cells, identifying promising antiproliferative agents (Yurttaş et al., 2014).

Anti-Bone Cancer Activity

Lv et al. (2019) investigated heterocyclic compounds derived from 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride for their anti-bone cancer activity. They conducted molecular docking studies to evaluate potential antiviral activity, highlighting the compound's multifaceted applications (Lv et al., 2019).

Antimicrobial and Antifungal Activities

Research has also been conducted on the antimicrobial and antifungal activities of derivatives of this compound. For instance, Rajkumar et al. (2014) synthesized derivatives and screened them for antimicrobial activities, finding several compounds exhibiting significant antibacterial and antifungal activities (Rajkumar et al., 2014).

Safety And Hazards

This compound is considered hazardous. It is highly flammable and can produce flammable gases when in contact with water . It should be stored under inert gas (nitrogen or argon) at 2-8°C .

properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O2.ClH/c1-15(2)16(3,4)21-17(20-15)13-5-7-14(8-6-13)19-11-9-18-10-12-19;/h5-8,18H,9-12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSKWJMDHYDGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate (5.0 g, 12.9 mmol) in 5N HCl in EA (30 mL) was stirred at room temperature overnight, then concentrated to give product as a off-white solid, which was used for next step directly.
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
30 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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